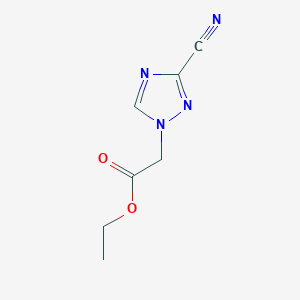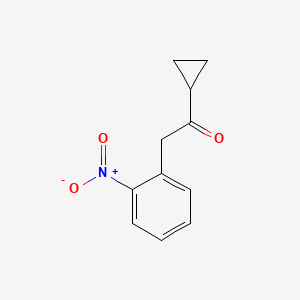![molecular formula C14H15F3O3 B1527277 Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate CAS No. 1304404-62-3](/img/structure/B1527277.png)
Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate
Übersicht
Beschreibung
Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is a chemical compound characterized by its trifluoromethyl group attached to a benzene ring, which is further connected to a butanoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)benzoic acid and butanoic acid.
Esterification Reaction: The carboxylic acid groups are converted to esters using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Purification: The resulting ester is purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.
Catalyst Optimization: Various catalysts are tested to improve the efficiency and selectivity of the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.
Reduction Products: Trifluoromethylbutanol, trifluoromethylbutanal.
Substitution Products: Trifluoromethylated amines, halides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can interact with various enzymes and receptors, altering their activity.
Pathways: It may modulate signaling pathways related to inflammation, pain, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.
2-Methyl-3-(trifluoromethyl)aniline: Utilized in the synthesis of analgesic compounds.
Uniqueness: Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate stands out due to its specific structure, which allows for unique reactivity and applications compared to other trifluoromethyl-containing compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c1-3-11(13(19)20-4-2)12(18)9-6-5-7-10(8-9)14(15,16)17/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCFLCFBPSEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
